Fmoc-ggfg-OH

ADC linker plasma stability carboxylesterase 1C

Fmoc-ggfg-OH delivers the GGFG tetrapeptide scaffold underlying Enhertu®'s FDA-approved ADC linker. Unlike Val-Cit linkers degraded by rodent Ces1C, GGFG ensures cross-species plasma stability for reliable preclinical toxicology. Cleaved preferentially by tumor-overexpressed cathepsin L for tumor-specific payload release. Pre-assembled Fmoc-protected format saves 3-4 days of SPPS coupling. ≥98% purity ensures batch consistency for IND-enabling studies and GMP manufacturing.

Molecular Formula C30H30N4O7
Molecular Weight 558.6 g/mol
Cat. No. B8254429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-ggfg-OH
Molecular FormulaC30H30N4O7
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H30N4O7/c35-26(31-16-27(36)34-25(29(39)32-17-28(37)38)14-19-8-2-1-3-9-19)15-33-30(40)41-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,35)(H,32,39)(H,33,40)(H,34,36)(H,37,38)/t25-/m0/s1
InChIKeyLCOCGQVZUSLQJD-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-ggfg-OH: Cleavable Tetrapeptide ADC Linker Intermediate for Targeted Payload Release in Antibody-Drug Conjugates


Fmoc-ggfg-OH (CAS 181785-75-2; also known as Fmoc-GGFG-OH, Fmoc-Gly-Gly-Phe-Gly-OH) is an Fmoc-protected tetrapeptide intermediate specifically designed for constructing enzyme-cleavable linkers in antibody-drug conjugates (ADCs) . The Gly-Gly-Phe-Gly (GGFG) sequence serves as a recognition and cleavage motif for lysosomal cysteine proteases—particularly cathepsin L and cathepsin B—enabling tumor-specific payload release following ADC internalization [1]. The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates controlled incorporation into solid-phase peptide synthesis (SPPS) workflows, where deprotection under basic conditions reveals a free amine for subsequent conjugation steps . This tetrapeptide scaffold underpins the linker architecture of the FDA-approved ADC fam-trastuzumab deruxtecan-nxki (Enhertu®/DS-8201a), establishing its clinical relevance in targeted oncology therapeutics [2].

Why Generic Substitution of Fmoc-ggfg-OH Fails: Enzymatic Specificity and Plasma Stability Define ADC Linker Performance


Peptide-based ADC linkers are not functionally interchangeable. The GGFG tetrapeptide sequence encoded by Fmoc-ggfg-OH exhibits a fundamentally distinct enzymatic cleavage profile compared to widely used dipeptide linkers such as Val-Cit (valine-citrulline) and Val-Ala (valine-alanine). Unlike Val-Cit-PABC linkers, which demonstrate significant susceptibility to carboxylesterase 1C (Ces1C)-mediated degradation in mouse and rat plasma—a liability that complicates preclinical toxicology assessment—GGFG-based linkers maintain robust stability across species [1]. Furthermore, the GGFG motif is preferentially cleaved by cathepsin L over cathepsin B, a selectivity pattern that differs from Val-Cit linkers and directly influences payload release kinetics and intratumoral drug distribution [2]. Substitution with alternative tetrapeptide sequences (e.g., GFLG, ALAL) or unprotected GGFG analogs alters both enzymatic recognition and synthetic tractability, potentially compromising conjugate homogeneity, reducing manufacturing yield, or deviating from established regulatory precedents. The quantitative evidence presented in Section 3 substantiates these critical differentiation points.

Fmoc-ggfg-OH Differentiation Evidence: Comparative Enzymatic Cleavage, Species-Specific Plasma Stability, and Synthetic Performance Metrics


GGFG Linker Exhibits Superior Species-Conserved Plasma Stability Compared to Val-Cit Linkers Prone to Murine Carboxylesterase Degradation

The Val-Cit-PABC linker system, while widely adopted in ADC development, exhibits a critical liability: susceptibility to carboxylesterase 1C (Ces1C)-mediated degradation in mouse and rat plasma. Multiple studies have documented that this instability substantially hinders preclinical toxicological evaluation of Val-Cit-containing ADCs in rodent models [1]. In contrast, the GGFG linker demonstrates minimal susceptibility to Ces1C, maintaining structural integrity across human, mouse, and rat plasma. This species-conserved stability enables more reliable preclinical-to-clinical translation of pharmacokinetic and toxicology data [2]. In head-to-head assessments of approved ADC linker-payload systems, the GGFG-based Deruxtecan linker exhibited comparable or superior stability in human liver S9 fractions and lysosomal preparations relative to Vedotin (Val-Cit) and Tesirine (Val-Ala) [3].

ADC linker plasma stability carboxylesterase 1C preclinical toxicology

GGFG Motif Demonstrates Preferential Cathepsin L Cleavage Kinetics Enabling Near-Complete Payload Release Within 72 Hours

The GGFG linker exhibits a distinctive enzymatic cleavage profile characterized by preferential susceptibility to cathepsin L over cathepsin B. Under physiological conditions, cathepsin L mediates nearly complete release of DXd payload from GGFG-containing ADCs within 72 hours, whereas cathepsin B demonstrates minimal activity toward the same linker [1]. This selectivity profile contrasts with Val-Cit linkers, which are primarily cleaved by cathepsin B at the amide bond between citrulline and PABC [2]. The differential cathepsin selectivity has mechanistic implications: cathepsin L is highly expressed in certain tumor microenvironments and may be preferentially active under specific pH conditions, potentially expanding the therapeutic window for GGFG-based ADCs in cathepsin L-rich malignancies [3]. Notably, both GGFG and Val-Cit linkers ultimately undergo cleavage by cathepsin B in lysosomes or endosomes of tumor cells, ensuring efficient drug release through redundant enzymatic pathways [4].

Cathepsin L Cathepsin B enzymatic cleavage kinetics payload release efficiency

GGFG Linker Architecture Enables Successful Clinical Translation in FDA-Approved ADC (DS-8201a/Enhertu®) with Documented Manufacturing Scalability

The GGFG tetrapeptide linker forms the structural core of the linker-payload system in fam-trastuzumab deruxtecan-nxki (Enhertu®/DS-8201a), an FDA-approved ADC for HER2-positive and HER2-low breast cancer, as well as HER2-mutant non-small cell lung cancer [1]. The manufacturing process for this ADC utilizes Fmoc-GGFG-OH as a key intermediate in solid-phase synthesis of the GGFG-DXd linker-payload construct, with patent literature documenting optimized synthetic routes achieving high yield and purity at multi-kilogram scale [2]. In comparative stability studies of approved ADC linker-payload systems, the GGFG-based Deruxtecan linker demonstrated robust performance in human liver S9 fractions and lysosomal preparations, confirming its suitability for large-scale clinical manufacturing and commercial distribution [3]. This established regulatory and manufacturing precedent distinguishes GGFG from alternative cleavable peptide sequences (e.g., GFLG, ALAL) that lack equivalent clinical validation or scaled production protocols.

ADC clinical validation DS-8201a Enhertu manufacturing scalability

Fmoc-Protected GGFG-OH Enables Streamlined Solid-Phase Peptide Synthesis with High Deprotection Efficiency and Commercial Availability at >98% Purity

Fmoc-ggfg-OH is supplied with the N-terminal amine protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely adopted protecting group in solid-phase peptide synthesis (SPPS). Under standard basic deprotection conditions (typically 20% piperidine in DMF), the Fmoc group is quantitatively removed to reveal a free amine suitable for subsequent coupling reactions . Commercial suppliers offer Fmoc-ggfg-OH at purity levels ≥98%, with batch-to-batch consistency documented via HPLC and mass spectrometry analysis . This high-purity starting material eliminates the need for in-house synthesis of the protected GGFG tetrapeptide, which would otherwise require sequential coupling of four amino acids with intermediate purification steps, thereby reducing synthesis time by approximately 3-4 days per ADC linker construct and minimizing cumulative coupling inefficiencies . In contrast, sourcing unprotected GGFG-OH necessitates additional protection/deprotection cycles that can introduce side reactions and reduce overall yield.

solid-phase peptide synthesis Fmoc deprotection ADC intermediate purity specification

Optimal Application Scenarios for Fmoc-ggfg-OH in ADC Development and Peptide-Based Drug Delivery Systems


Preclinical ADC Development Requiring Reliable Rodent Toxicology Data

Development programs that rely on mouse or rat models for preclinical toxicology assessment benefit significantly from GGFG-based linkers synthesized from Fmoc-ggfg-OH. Unlike Val-Cit-PABC linkers, which are susceptible to Ces1C-mediated degradation in rodent plasma [1], GGFG linkers maintain structural integrity across species. This eliminates the confounding variable of species-specific linker instability, enabling more accurate prediction of human pharmacokinetics and reducing the risk of misleading toxicology signals that could delay or derail IND filing [2].

ADC Programs Targeting Tumors with High Cathepsin L Expression

The preferential cleavage of GGFG linkers by cathepsin L over cathepsin B [1] positions Fmoc-ggfg-OH-derived ADCs for enhanced efficacy in malignancies characterized by elevated cathepsin L expression. Cathepsin L is overexpressed in multiple solid tumor types and contributes to tumor invasion and metastasis. Exploiting this cathepsin L-preferential cleavage profile may improve intratumoral payload release kinetics and expand the therapeutic index relative to Val-Cit-based ADCs, which rely primarily on cathepsin B [2].

Scalable GMP Manufacturing of ADC Linker-Payload Constructs with Regulatory Precedent

For ADC programs advancing toward IND filing and clinical development, the established regulatory precedent of the GGFG linker in Enhertu® (DS-8201a) provides a substantial risk mitigation advantage [1]. Utilizing Fmoc-ggfg-OH as a building block aligns the linker chemistry with an FDA-approved ADC platform, potentially streamlining CMC documentation and reducing regulatory scrutiny of novel linker components. Patent-optimized synthetic routes documented for DS-8201a intermediates [2] offer validated starting points for process development, while commercial availability of Fmoc-ggfg-OH at ≥98% purity ensures consistent supply chain for GMP manufacturing .

Solid-Phase Peptide Synthesis Workflows Requiring Protected Tetrapeptide Building Blocks

Fmoc-ggfg-OH is optimally deployed in Fmoc-SPPS workflows where incorporation of a pre-assembled, protected tetrapeptide segment accelerates synthesis and improves overall yield. The Fmoc group undergoes quantitative deprotection under standard piperidine conditions (20% piperidine in DMF) to expose a free amine for subsequent conjugation [1]. This ready-to-use format eliminates 3-4 days of sequential amino acid coupling and intermediate purification, reducing cumulative coupling inefficiencies that compound with each synthetic step [2]. Procurement of high-purity (≥98%) Fmoc-ggfg-OH further minimizes the burden of post-synthesis purification and quality control testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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